![molecular formula C13H19BrN2O B14785056 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is an organic compound featuring a bromophenyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the condensation of 3-bromobenzylamine with a suitable butanamide derivative. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the amino and butanamide groups may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-bromophenyl)-2-aminoacetamide
- N-(3-bromophenyl)-2-aminoethylamine
- N-(3-bromophenyl)-2-amino-3-methylbutanamide
Comparison: 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern on the butanamide backbone, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C13H19BrN2O |
|---|---|
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3 |
InChI-Schlüssel |
OLCAAASHGJIFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


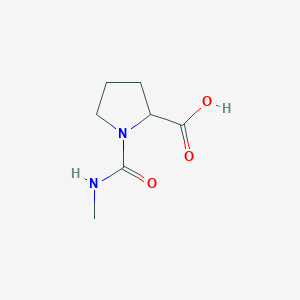
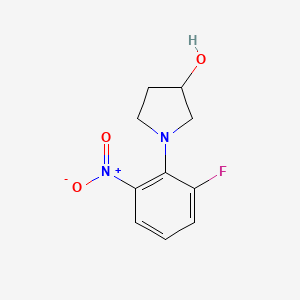
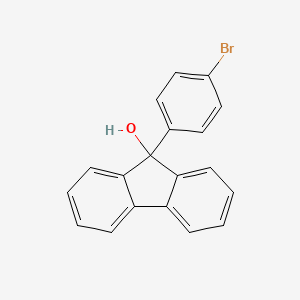
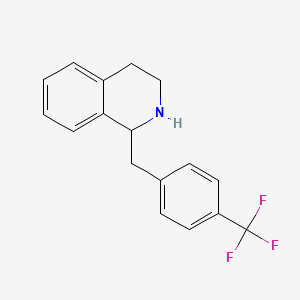
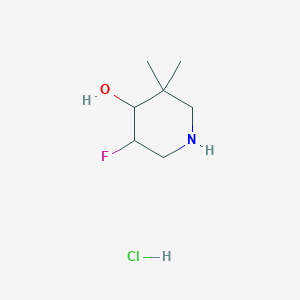
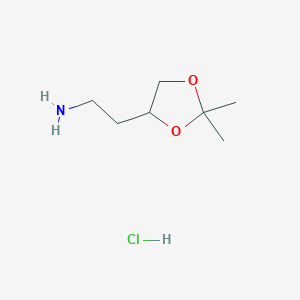
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
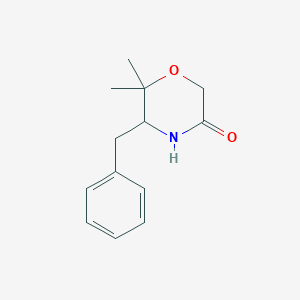
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
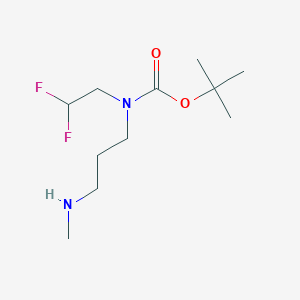
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
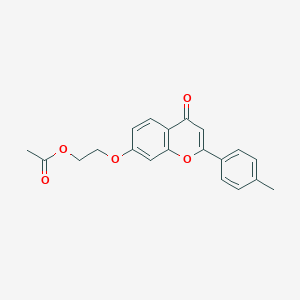
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
